molecular formula C15H18N2O B555170 Valyl-beta-naphthylamide CAS No. 729-24-8

Valyl-beta-naphthylamide

Cat. No. B555170
CAS RN: 729-24-8
M. Wt: 242.32 g/mol
InChI Key: OBGGZBHESVNMSA-AWEZNQCLSA-N
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Scientific Research Applications

Application in Microbiology

Valyl-beta-naphthylamide is used as an efflux pump inhibitor (EPI) in microbiology .

Summary of the Application

The compound is used to permeabilize the outer membrane of Gram-negative bacteria, which can help overcome efflux-mediated multidrug resistance .

Methods of Application

The compound is combined with antibiotics like fluoroquinolones and β-lactam antibiotics. The study assessed the efficacy of β-lactams in combination with Valyl-beta-naphthylamide against the opportunistic pathogen, Pseudomonas aeruginosa .

Results or Outcomes

The treatment with Valyl-beta-naphthylamide reduced the minimal inhibitory concentrations (MICs) of several β-lactam antibiotics against P. aeruginosa . The treatment also caused a significant increase in uptake of 8-anilino-1-naphthylenesulfonic acid, a fluorescent hydrophobic probe .

Application in Antibiotic Research

Valyl-beta-naphthylamide is used in antibiotic research to study the resistance mechanisms of bacteria .

Summary of the Application

The compound is used to assess the activity of efflux pump systems in bacteria. It is used as an inhibitor in these studies .

Methods of Application

The efflux pump system activity was assessed by the addition of a Valyl-beta-naphthylamide inhibitor. The study included clinical isolates of Acinetobacter baumannii .

Results or Outcomes

In the presence of Valyl-beta-naphthylamide, susceptibility rates of the bacteria to various antibiotics changed significantly. For example, amikacin susceptibility rates changed from 84.2% to 100% .

Application in Drug Potentiation

Valyl-beta-naphthylamide is used to potentiate the activity of other drugs .

Summary of the Application

The compound is used as an efflux pump inhibitor to enhance the activity of other drugs against multidrug-resistant Pseudomonas aeruginosa .

Methods of Application

The specific methods of application in this context are not detailed in the available resources .

Results or Outcomes

The specific results or outcomes in this context are not detailed in the available resources .

Application as a Chromogenic Compound

Valyl-beta-naphthylamide can be used as a chromogenic compound .

Summary of the Application

Chromogenic compounds are colorless, endogenous or exogenous pigment precursors that may be transformed by biological mechanisms into colored compounds. They are used in biochemical assays and in diagnosis as indicators, particularly in the form of enzyme substrates .

Methods of Application

The specific methods of application in this context are not detailed in the available resources .

Results or Outcomes

The specific results or outcomes in this context are not detailed in the available resources .

Application in Peptide Synthesis

Valyl-beta-naphthylamide is used in peptide synthesis .

Summary of the Application

Modification of the carboxylic groups with beta-naphthylamide was shown to increase the reactivity of nucleophiles in these reactions by a factor of more than 100 in comparison with amides and esters of the same amino acids .

Methods of Application

This effect can be accounted for by the effective formation of the nucleophile-acylenzyme complex due to hydrophobic interactions of the beta-naphthylamide moiety with the corresponding subsite of alpha-chymotrypsin .

Results or Outcomes

The reaction kinetics follows the scheme involving hydrolysis of the nucleophile-acylenzyme intermediate. The contribution of this pathway depends on the structures of both the acyl-group donor and the added nucleophile .

Application in Theoretical Studies

Valyl-beta-naphthylamide derivatives are used in theoretical studies .

Summary of the Application

Theoretical studies play a significant role in developing materials with desired features for preferred applications .

Methods of Application

The specific methods of application in this context are not detailed in the available resources .

Results or Outcomes

The specific results or outcomes in this context are not detailed in the available resources .

Application as a Chromogenic Compound

Valyl-beta-naphthylamide can be used as a chromogenic compound .

Summary of the Application

Chromogenic compounds are colorless, endogenous or exogenous pigment precursors that may be transformed by biological mechanisms into colored compounds. They are used in biochemical assays and in diagnosis as indicators, particularly in the form of enzyme substrates .

Methods of Application

The specific methods of application in this context are not detailed in the available resources .

Results or Outcomes

The specific results or outcomes in this context are not detailed in the available resources .

Application in Peptide Synthesis

Valyl-beta-naphthylamide is used in peptide synthesis .

Summary of the Application

Modification of the carboxylic groups with beta-naphthylamide was shown to increase the reactivity of nucleophiles in these reactions by a factor of more than 100 in comparison with amides and esters of the same amino acids .

Methods of Application

This effect can be accounted for by the effective formation of the nucleophile-acylenzyme complex due to hydrophobic interactions of the beta-naphthylamide moiety with the corresponding subsite of alpha-chymotrypsin .

Results or Outcomes

The reaction kinetics follows the scheme involving hydrolysis of the nucleophile-acylenzyme intermediate. The contribution of this pathway depends on the structures of both the acyl-group donor and the added nucleophile .

Application in Theoretical Studies

Valyl-beta-naphthylamide derivatives are used in theoretical studies .

Summary of the Application

Theoretical studies play a significant role in developing materials with desired features for preferred applications .

Methods of Application

The specific methods of application in this context are not detailed in the available resources .

Results or Outcomes

The specific results or outcomes in this context are not detailed in the available resources .

Safety And Hazards

As of now, there is no specific safety and hazard information available for Valyl-beta-naphthylamide. However, it’s always recommended to handle chemical substances with appropriate safety measures.


Future Directions

There are ongoing studies on the use of Valyl-beta-naphthylamide and similar compounds in overcoming efflux-mediated multidrug resistance3. This could potentially lead to the development of more effective treatments for bacterial infections.


Please note that this information is based on the available resources and may not be fully comprehensive. For more detailed information, please refer to the relevant scientific literature and resources.


properties

IUPAC Name

(2S)-2-amino-3-methyl-N-naphthalen-2-ylbutanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O/c1-10(2)14(16)15(18)17-13-8-7-11-5-3-4-6-12(11)9-13/h3-10,14H,16H2,1-2H3,(H,17,18)/t14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBGGZBHESVNMSA-AWEZNQCLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NC1=CC2=CC=CC=C2C=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)NC1=CC2=CC=CC=C2C=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80223199
Record name Butanamide, 2-amino-3-methyl-N-2-naphthalenyl-, (S)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80223199
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Valyl-beta-naphthylamide

CAS RN

729-24-8
Record name Valine β-naphthylamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=729-24-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Butanamide, 2-amino-3-methyl-N-2-naphthalenyl-, (S)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000729248
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Butanamide, 2-amino-3-methyl-N-2-naphthalenyl-, (S)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80223199
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name L-Valine β-naphthylamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
PM Tierno, M Milstoc - Annals of Clinical & Laboratory Science, 1978 - Assoc Clin Scientists
The presently accepted method for marking individual strains of Staphylococcus aureus for epidemiological investigation is bacteriophage typing. However, phage typing is not a stable …
Number of citations: 1 www.annclinlabsci.org
PM Tierno, G Stotzky - Annals of Clinical & Laboratory Science, 1978 - Assoc Clin Scientists
… Of all of the substrates used, only valyl-beta-naphthylamide was not hy drolyzed by any staphylococcus studied. In table VII are listed five parameters for distinguishing strains of S. …
Number of citations: 1 www.annclinlabsci.org
PM TIERNO JR - 1977 - search.proquest.com
… Of all of the substrates used, only valyl-betanaphthylamide was not hydrolyzed by any staphylococcus studied. S^. aureus hydrolyzed cysteinyl- and glycylbeta-naphthylamide to a …
Number of citations: 0 search.proquest.com

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